Phenanthro[3,2-b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthro[3,2-b]thiophene is an organic compound with the molecular formula C₁₆H₁₀S. It is a polycyclic aromatic hydrocarbon that incorporates a thiophene ring fused with a phenanthrene structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenanthro[3,2-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride. This leads to the formation of 3-chloro-2-chlorocarbonylthis compound, which undergoes saponification and subsequent dehalogenation and decarboxylation to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable organic synthesis techniques, including the use of high-yielding cyclization reactions and efficient purification processes to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: Phenanthro[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthrene or thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products: The major products formed from these reactions include functionalized derivatives of this compound, such as sulfoxides, sulfones, and various substituted phenanthrothiophenes .
Wissenschaftliche Forschungsanwendungen
Phenanthro[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism by which phenanthro[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. Additionally, its ability to undergo various chemical modifications enables the tuning of its electronic properties for specific applications .
Vergleich Mit ähnlichen Verbindungen
Phenanthro[3,2-b]thiophene can be compared with other similar compounds, such as:
Phenanthro[2,1-b]thiophene: Another isomer with a different fusion pattern of the thiophene ring.
Phenanthro[9,10-b]thiophene: A compound with the thiophene ring fused at different positions on the phenanthrene core.
Benzothiophene: A simpler analog with a single benzene ring fused to a thiophene ring.
Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct electronic properties and reactivity compared to its isomers and analogs. This uniqueness makes it particularly valuable in the design of advanced materials for electronic applications .
Eigenschaften
CAS-Nummer |
224-10-2 |
---|---|
Molekularformel |
C16H10S |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
naphtho[2,1-f][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-14-11(3-1)5-6-12-9-13-7-8-17-16(13)10-15(12)14/h1-10H |
InChI-Schlüssel |
BKDNKFGDTSYPHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)SC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.